Rifamycin S

Description

Historical Perspectives on Rifamycin (B1679328) Discovery and Isolation

The journey into understanding rifamycins (B7979662) began with their initial discovery and subsequent characterization, leading to the identification of Rifamycin S as a critical intermediate.

The rifamycin class of antibiotics was first isolated in 1957 from the soil bacterium Nocardia mediterranei, which was later reclassified as Amycolatopsis mediterranei. psu.edudrugbank.compnas.org The initial fermentation broths yielded a complex mixture of several microbiologically active substances, which were designated rifamycin A, B, C, D, and E based on their chromatographic mobility. psu.edu Most of these components were found to be unstable, with rifamycin B being the only one that could be isolated in a pure crystalline form, despite being a minor constituent (5-10%) of the mixture. psu.edu The discovery of the rifamycins was formally announced in a paper by Thiemann et al. in 1969. wikipedia.org Structurally, these compounds are recognized as polyketides. wikipedia.org

Rifamycin B, the primary product obtained from the fermentation of Amycolatopsis mediterranei, was initially found to be practically inactive. psu.edudrugbank.compnas.org However, its chemical structure made it an invaluable starting material for subsequent modifications. psu.edu Early academic investigations focused on transforming this precursor, leading to the pivotal discovery of rifamycin SV, which became the first member of the rifamycin class to be utilized clinically as an intravenous antibiotic. psu.edudrugbank.comwikipedia.orgcapes.gov.br Research also explored the oxidative conversion of rifamycin B to rifamycin O using persulfate. chimia.ch Furthermore, studies in 1969 documented the biotransformation of this compound into rifamycin B and rifamycin L through the action of washed cells of N. mediterranei. psu.edu A significant advancement in 1983 demonstrated the reverse biotransformation, converting inactive rifamycin B back to the active S-form via rifamycin O, utilizing fungi imperfecti such as Humicola sp. and Monocillium sp. psu.edu This conversion pathway involved the oxidative cyclization of rifamycin B to yield rifamycin O, followed by its spontaneous hydrolysis to this compound and glycolic acid. psu.edu

This compound, or its reduced form rifamycin SV, was hypothesized to be the initial microbiologically active product within the biosynthetic pathway of N. mediterranei, serving as a precursor for rifamycins B and L. psu.edu this compound holds considerable economic importance as it acts as a crucial precursor for the synthesis of most semi-synthetic rifamycin antibiotics, including the widely used rifampicin (B610482). chimia.chpsu.edu While it is possible to produce biologically active this compound through fermentation using blocked mutants, the yields are typically lower compared to those of rifamycin B. psu.edu The chemical conversion of rifamycin B to this compound presented challenges such as the requirement for strong acidic conditions, significant foam formation, and low yields, which spurred research into more efficient biochemical transformation methods. psu.edu Consequently, microbial transformation of rifamycin B to S has been successfully achieved using enzymes like rifamycin oxidase, isolated from organisms such as Monocillium sp. and Curvularia lunata var aeria. psu.edu this compound is recognized as a key intermediate in the biosynthesis of a diverse array of rifamycins, including rifamycins A, B, C, D, E, SV, L, O, Y, G, R, P, Q, and Verde. chimia.ch More recent academic efforts have further elucidated the intricate network of reactions involved in the biosynthesis of rifamycin SV, S, L, O, and B, identifying specific enzymes such as Rif15 and Rif16 that mediate these late-stage transformations. nih.gov Structural analyses have also indicated that the presence or absence of the C-16 methyl group, which distinguishes this compound from certain other compounds, does not substantially impact the bioactivity of 16-demethylrifamycins, highlighting the fundamental role of the core structure. researchgate.netnih.gov

Classification and Structural Context within Ansamycin (B12435341) Antibiotics

Rifamycins are classified as members of the ansamycin family of antibiotics. pnas.orgwikipedia.orgnih.govpnas.orgnih.govsci-hub.seresearchgate.netresearchgate.net The term "ansamycin" is derived from their distinctive molecular architecture, characterized by an aromatic nucleus, or chromophore, bridged by a long, handle-shaped aliphatic chain, referred to as an "ansa chain" (from the Latin word for handle). wikipedia.orgchimia.chpnas.orgsci-hub.seresearchgate.net In the case of rifamycins, the aromatic core is specifically naphthalenic. wikipedia.orgpnas.orgsci-hub.seresearchgate.net This naphthoquinonic chromophore is responsible for the characteristic red-orange crystalline color of compounds like rifampicin. wikipedia.org The ansa bridge connects non-adjacent positions of the aromatic core through an amide linkage. pnas.orgsci-hub.se

The biosynthesis of ansamycins, including rifamycins, initiates with an unusual starter unit, 3-amino-5-hydroxybenzoic acid (AHBA), which then undergoes backbone assembly via a hybrid nonribosomal peptide synthetase/polyketide synthase (PKS) system. pnas.orgchimia.chpnas.orgontosight.ainih.gov The ansa chain itself is derived from the sequential incorporation of acetate (B1210297) and propionate (B1217596) units. wikipedia.orgchimia.chontosight.ai The biological activity of rifamycins, particularly their inhibitory binding to bacterial RNA polymerase, is critically dependent on the spatial conformation of four specific hydroxyl groups located on the ansa bridge and the naphthol ring, which facilitate hydrogen bonding with amino acid residues on the target protein. wikipedia.orgresearchgate.netsci-hub.seresearchgate.net This unique three-dimensional configuration is fundamental to their potent antibacterial properties. sci-hub.seresearchgate.net

Compound Names and PubChem CIDs

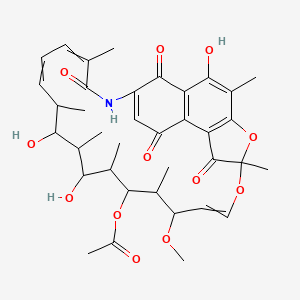

Structure

2D Structure

Properties

IUPAC Name |

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H45NO12/c1-16-11-10-12-17(2)36(46)38-23-15-24(40)26-27(32(23)44)31(43)21(6)34-28(26)35(45)37(8,50-34)48-14-13-25(47-9)18(3)33(49-22(7)39)20(5)30(42)19(4)29(16)41/h10-16,18-20,25,29-30,33,41-43H,1-9H3,(H,38,46)/b11-10+,14-13+,17-12-/t16-,18+,19+,20+,25-,29-,30+,33+,37-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTVYFIMKUHNOBZ-ODRIEIDWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC=C(C(=O)NC2=CC(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1/C=C/C=C(\C(=O)NC2=CC(=O)C3=C(C2=O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H45NO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301043935 | |

| Record name | Rifamycin S | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301043935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

695.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13553-79-2 | |

| Record name | Rifamycin S | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13553-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rifamycin S | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013553792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rifamycin S | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301043935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RIFAMYCIN S | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PI53N820JV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Mechanism of Action of Rifamycin S Analogs

Inhibition of DNA-Dependent RNA Polymerase (RNAP)

The core of Rifamycin (B1679328) S's mechanism lies in its ability to bind to and incapacitate the bacterial RNAP, thereby halting the transcription process. This inhibition is not a result of direct competition with the nucleotide substrates but rather a more complex interaction with the enzyme itself.

Rifamycin S binds to a specific, well-defined pocket on the β-subunit of the bacterial RNAP. nih.govbiorxiv.orgresearchgate.netoup.com This binding is considered allosteric because the binding site is distinct from the active site of the enzyme where the polymerization of RNA occurs. researchgate.net The rifamycin binding pocket is strategically located within the DNA/RNA channel of the RNAP, in close proximity to the active site. nih.govoup.com The high affinity and specificity of this binding are crucial for the potent inhibitory activity of the rifamycin class of antibiotics. nih.govnih.gov Mutations within the rpoB gene, which encodes the β-subunit, can alter the structure of this binding pocket, leading to reduced drug affinity and the development of antibiotic resistance. nih.govnih.gov

Upon binding to the RNAP, this compound physically obstructs the path of the elongating RNA molecule. biorxiv.orgoup.comresearchgate.net This steric hindrance prevents the nascent RNA chain from extending beyond a length of 2-3 nucleotides. biorxiv.orgoup.comnih.gov The antibiotic essentially creates a roadblock within the RNA exit tunnel, the channel through which the newly synthesized RNA transcript emerges from the enzyme complex. This blockage prevents the transition from the initiation phase to the elongation phase of transcription. researchgate.net

This compound primarily affects the initiation stage of transcription. patsnap.com While it does not significantly hinder the initial binding of RNAP to the promoter region of DNA or the formation of the first phosphodiester bond, it effectively traps the enzyme in an abortive initiation cycle. nih.gov The polymerase repeatedly synthesizes short, non-functional RNA fragments of 2-3 nucleotides, which are then released. youtube.com This futile cycling prevents the production of full-length messenger RNA (mRNA) transcripts necessary for protein synthesis. patsnap.comresearchgate.net Once the RNA chain has successfully elongated beyond this critical length, the RNAP becomes resistant to the inhibitory effects of rifamycin, as the growing RNA strand physically displaces the antibiotic from its binding site. oup.com

Key Molecular Interactions at the RNAP Binding Pocket

The stable and high-affinity binding of this compound to the RNAP β-subunit is mediated by a network of specific molecular interactions. These interactions are critical for the drug's inhibitory function and are dictated by the unique three-dimensional structure of both the antibiotic and the binding pocket.

Hydrogen bonds play a pivotal role in anchoring the rifamycin molecule within the RNAP binding pocket. nih.govnih.gov Specific hydroxyl groups on the this compound structure are key contributors to these interactions. The hydroxyl groups at positions C21 and C23 of the ansa bridge, along with the oxygen atoms at C1 and C8 of the naphthalene (B1677914) ring, are particularly important for forming hydrogen bonds with specific amino acid residues of the RNAP β-subunit. nih.govnih.gov For instance, the oxygen at C1 can form a hydrogen bond with the side chain of a serine residue, while the C8 oxygen interacts with a glutamine residue. nih.gov The C21 and C23 hydroxyls also establish crucial hydrogen bonds with other residues in the binding pocket. nih.gov The precise spatial arrangement of these four oxygen atoms is essential for optimal binding and inhibitory activity. nih.gov

| This compound Functional Group | Interacting RNAP β-Subunit Residue (E. coli numbering) | Type of Interaction |

|---|---|---|

| C1 Oxygen | Ser531/Gln513 | Hydrogen Bond |

| C8 Oxygen | Arg529 | Hydrogen Bond |

| C21 Hydroxyl | His526, Asp516, Phe514 | Hydrogen Bond / van der Waals |

| C23 Hydroxyl | Phe514 | Hydrogen Bond |

Differential Sensitivity of Eukaryotic RNA Polymerases

Eukaryotic cells possess multiple distinct DNA-dependent RNA polymerases, primarily RNA polymerase I, II, and III, which are responsible for transcribing different classes of genes. A significant body of research indicates that these eukaryotic enzymes exhibit a marked insensitivity to this compound and its parent compounds, a stark contrast to the potent inhibition observed in prokaryotic RNA polymerase. However, certain semi-synthetic derivatives of this compound have been shown to inhibit eukaryotic RNA polymerases, albeit at significantly higher concentrations than those required for their antibacterial action. The sensitivity to these derivatives is not uniform across the different types of eukaryotic RNA polymerases, demonstrating a differential susceptibility.

Early studies laid the groundwork for understanding this differential inhibition. It was established that the binding constant of rifampicin (B610482) for eukaryotic RNA polymerase is at least 100 times higher (indicating lower affinity) than for prokaryotic enzymes. nih.gov This inherent resistance of eukaryotic polymerases to standard rifamycins (B7979662) prompted investigations into a wide array of semi-synthetic analogs to probe for inhibitory activity.

Pioneering work by Meilhac and Chambon (1972) provided a quantitative analysis of the inhibitory effects of several rifamycin derivatives on purified calf thymus RNA polymerases A (I) and B (II). Their findings revealed that modifications to the rifamycin structure could indeed confer inhibitory properties against the eukaryotic enzymes, with RNA polymerase B (II) being notably more susceptible than RNA polymerase A (I). For instance, the derivative 3-formyl-rifamycin SV O-n-octyloxime, known as AF/013, was found to be a potent inhibitor of RNA polymerase B.

Subsequent research by Tsai and Saunders (1973) further explored the mechanism of inhibition by rifamycin derivatives on human RNA polymerase. nih.govnih.gov Their work, utilizing RNA polymerase from human leukemic lymphocytes, corroborated the findings that derivatives with modified side chains, such as AF/013, could effectively inhibit eukaryotic transcription. nih.govnih.gov These studies indicated that the inhibitory action of these derivatives is directed at the enzyme itself, rather than through binding to the DNA template. nih.gov

The differential sensitivity is highlighted by the varying concentrations of different this compound analogs required for 50% inhibition (IC50) of the enzymatic activity. RNA Polymerase II is generally the most sensitive among the eukaryotic polymerases to these semi-synthetic derivatives.

Research Findings on the Inhibition of Eukaryotic RNA Polymerases by Rifamycin Analogs

| Rifamycin Derivative | RNA Polymerase Type | 50% Inhibition Concentration (µg/mL) | Relative Sensitivity |

| Rifamycin SV | Calf Thymus B (II) | > 200 | Insensitive |

| Rifampicin | Calf Thymus B (II) | > 200 | Insensitive |

| AF/05 (3-formyl-rifamycin SV) | Calf Thymus B (II) | 85 | Moderately Sensitive |

| AF/013 (3-formyl-rifamycin SV: O-n-octyloxime) | Calf Thymus B (II) | 15 | Sensitive |

| AF/013 (3-formyl-rifamycin SV: O-n-octyloxime) | Human Lymphocyte II | ~22.2 | Sensitive |

| PR/19 (3′-acetyl-1′-benzyl-2′-methylpyrrolo[3,2-c]-4-desoxy-rifamycin SV) | Human Lymphocyte II | Inhibition observed with pre-incubation or high salt concentration | Conditionally Sensitive |

The data clearly illustrates that while the parent compound Rifamycin SV and the common derivative Rifampicin are largely ineffective, chemical modifications, particularly at the 3-position of the ansa-ring, can introduce significant inhibitory activity against eukaryotic RNA polymerase II. The derivative AF/013, with its bulky hydrophobic side chain, demonstrates the most potent inhibition among the compounds tested in these foundational studies.

While comprehensive comparative data across all three major eukaryotic RNA polymerases (I, II, and III) for a wide range of this compound analogs remains less documented in single studies, the existing research strongly supports a hierarchy of sensitivity, with RNA Polymerase II being the most susceptible to inhibitory rifamycin derivatives. The structural differences between the eukaryotic RNA polymerases are presumed to be the basis for this differential sensitivity, with the binding site for these analogs being more accessible or conformationally favorable in RNA Polymerase II compared to Polymerases I and III.

Chemical Synthesis and Derivatization of Rifamycin S

Synthetic Methodologies for Rifamycin (B1679328) S Production from Precursors

The industrial production of Rifamycin S primarily relies on the chemical transformation of Rifamycin SV, a natural precursor produced by the fermentation of the bacterium Amycolatopsis mediterranei. This transformation is centered on the oxidation of the hydroquinone ring of Rifamycin SV to the quinone structure of this compound.

The conversion of Rifamycin SV to this compound is an oxidation reaction that targets the hydroquinone moiety of the Rifamycin SV molecule. Several methods have been developed to achieve this transformation efficiently.

Manganese Dioxide Oxidation : A common laboratory and industrial method involves the use of activated manganese dioxide (MnO₂) as the oxidizing agent. The reaction is typically carried out by stirring a slurry of activated MnO₂ with a solution of Rifamycin SV in a suitable organic solvent like methanol (B129727) or ethyl acetate (B1210297) at room temperature. The oxidation is generally complete within about 30 minutes.

Hypochlorite Oxidation : In some manufacturing processes, hypochlorite is used as the oxidant to convert Rifamycin SV to this compound.

Enzymatic Oxidation : Research has shown that the aerobic oxidation of Rifamycin SV can be catalyzed by enzymes such as horseradish peroxidase. This reaction is influenced by pH, with the rate increasing as the pH rises. nih.gov

Metal-Catalyzed Aerobic Oxidation : The aerobic oxidation of Rifamycin SV can also be induced by various metal ions, with manganous ions (Mn²⁺) being particularly effective. This process involves the generation of superoxide and results in the formation of hydrogen peroxide alongside this compound. chemicalbook.com

The purity and crystalline form of this compound are critical as they directly impact the quality and yield of subsequent drug synthesis. Optimization of the crystallization process is therefore a key step in its production. Traditionally, purification involved converting this compound into its sodium salt (this compound-Na) and then acidifying it back to this compound. However, direct crystallization methods have been developed to streamline this process.

Research has focused on optimizing cooling crystallization using mixed solvent systems, such as isopropanol and butyl acetate. By carefully controlling parameters such as the solvent ratio, cooling rate, stirring speed, and final temperature, high purity and yield can be achieved directly. One study demonstrated that optimal conditions could lead to this compound crystals with a purity of 98.5% and a crystalline yield of 89.6%. Another reported method involves dissolving this compound in tetrahydrofuran, adding acid alumina, and then slowly adding cyclohexane to precipitate bright red crystals with a purity of 99%.

| Parameter | Optimized Condition | Result |

|---|---|---|

| Solvent System | Isopropanol-Butyl Acetate | Purity: 98.5% Yield: 89.6% |

| Solvent Ratio (Vbutyl acetate:Vmixed solvent) | 0.04 | |

| Cooling Rate | 0.1 K/min | |

| Stirring Rate | 150 rpm | |

| Final Crystallization Temperature | 283.15 K | |

| Aging Time | 8 hours | |

| Alternative Solvent System | Tetrahydrofuran-Cyclohexane with Acid Alumina | Purity: 99% |

Semi-synthetic Modifications of the this compound Scaffold

The this compound molecule offers several positions for chemical modification, allowing for the creation of a vast library of semi-synthetic derivatives with altered biological activities and properties. Key sites for derivatization include the C3 and C8 positions on the naphthoquinone core and various positions along the aliphatic ansa chain.

The C3 position is a frequent target for modification, leading to some of the most important rifamycin derivatives.

3-formylrifamycin SV : This key intermediate is prepared from Mannich bases of Rifamycin SV through oxidation with weak oxidizing agents like alkyl nitrites or lead tetracetate. google.com It can also be produced by the acid-catalyzed hydrolysis of 3-aminomethyl-rifamycin S compounds. google.com

Hydrazones : The formyl group of 3-formylrifamycin SV readily reacts with hydrazines to form hydrazones. google.com For instance, reaction with N,N-dimethylhydrazine yields the corresponding dimethyl hydrazone. google.com This pathway is fundamental to the synthesis of rifampicin (B610482), which features a hydrazone-based side chain at the C3 position. nih.gov Numerous novel hydrazone congeners have been synthesized to explore structure-activity relationships. nih.govresearchgate.net

Amino Derivatives : Direct amination at the C3 position can be achieved. Reacting this compound with sodium azide, for example, produces 3-amino-rifamycin S. This amino derivative can be further modified; for instance, reaction with gaseous ammonia can yield 3-amino-4-deoxo-4-imino-rifamycin S. New congeners with incorporated amine substituents at the C3 arm have been synthesized, leading to compounds with high antibacterial potency. nih.gov

The C8 hydroxyl group is crucial for the biological activity of rifamycins (B7979662), acting as a hydrogen bond acceptor in its interaction with bacterial RNA polymerase. nih.gov Modifications at this position have been explored to understand its role and to synthesize new analogs.

A general strategy for C8 modification involves activating the C8 phenol as a sulfonate ester, which can then be displaced by selected nucleophiles. nih.gov This method has been used to synthesize a series of this compound analogues incorporating:

8-amino substituents nih.gov

8-thio substituents nih.gov

1,8-pyrazole congeners nih.gov

While these specific modifications did not result in compounds with superior activity compared to the parent scaffold, they provided valuable insights into the drug-target interaction at this position. nih.gov

The aliphatic ansa chain, which spans the naphthoquinone core, is another important region for semi-synthetic modification. The hydroxyl groups at C21 and C23 are particularly critical for antibacterial activity, and their substitution generally leads to a loss of function. mdpi.comresearchgate.net However, modifications at other positions, such as C25, have been successfully explored to create derivatives with improved properties, especially for overcoming antibiotic resistance. mdpi.comnih.gov

Modifications at C21 and C23 : The unsubstituted hydroxyl groups at C21 and C23 are considered essential for inhibiting the bacterial DNA-dependent RNA polymerase. mdpi.comresearchgate.net Resistance mechanisms, such as ADP-ribosylation of the C23 hydroxyl group, inactivate the antibiotic. nih.gov Therefore, while direct substitution is detrimental, strategies have been developed to introduce bulky groups near C21 to sterically hinder inactivating enzymes. mdpi.com

Modifications at C25 : The C25 position has been identified as a suitable site for derivatization to overcome resistance mechanisms targeting C23. nih.gov The C25 acetyl group can be hydrolyzed to a hydroxyl group (C25-OH), which serves as a handle for further chemical modifications. nih.gov Structure-based design has led to the synthesis of C25-substituted analogs, including various carbamates and esters, which can block the action of resistance enzymes like ADP-ribosyltransferases while preserving the antibiotic's primary activity. nih.govresearchgate.netoup.com

Novel Synthetic Strategies for Rifamycin Analogues

The quest for new rifamycin analogues is driven by the need to overcome growing antibiotic resistance and to improve the pharmacological profiles of existing drugs nih.govresearchgate.net. Traditional semisynthetic modifications of the rifamycin core have yielded important drugs, but researchers are increasingly exploring more innovative strategies to access novel chemical diversity. These strategies often focus on modifying the ansa-chain or the chromophore to block resistance mechanisms, such as ADP-ribosylation, which is a significant issue in pathogens like Mycobacterium abscessus nih.govnih.gov.

Structure-based drug design has become a cornerstone of this effort, allowing for the rational redesign of rifamycins. By modifying the ansa-chain, for instance, it is possible to create analogues that sterically hinder the action of resistance-conferring enzymes while maintaining potent activity against the target, bacterial RNA polymerase nih.gov. A key area of development involves the synthesis of C-25 substituted rifamycin analogues with varied alkyl, aryl, and heteroaryl esters, which have shown promise in bypassing resistance nih.gov. Another approach has been the use of reactions like the Alder-Ene reaction to introduce bulky groups near reactive sites on the ansa-chain, offering a new pathway to semi-synthetic rifamycins mdpi.com. These advanced synthetic methods are crucial for developing next-generation antibiotics that can effectively combat multidrug-resistant bacteria nih.govnih.gov.

One-pot synthesis represents a significant advance in process chemistry, aiming to improve efficiency by combining multiple reaction steps into a single sequence without isolating intermediates. This approach simplifies procedures, shortens production cycles, and reduces energy consumption and waste google.com.

In the context of rifamycin synthesis, one-pot methodologies have been developed to streamline the production of key derivatives. A notable example is a one-pot process for synthesizing Rifampicin from Rifamycin Sodium. This method circumvents the need for isolating the this compound intermediate. The process involves the oxidation of Rifamycin Sodium to this compound using an oxidizing agent like sodium hypochlorite, followed by direct cyclization, hydrolysis, and condensation reactions within the same vessel to yield Rifampicin google.com. This integrated approach fundamentally solves issues related to the use of large quantities of mineral acids and bases in traditional multi-step syntheses google.com.

Another significant development is the one-pot synthesis of this compound from its precursor, Rifamycin B. Research has focused on replacing harsh reaction conditions and hazardous chlorinated solvents traditionally used for this oxidation step. A facile one-pot synthesis was developed using a suitable buffer/methanol system, which achieves yields comparable to the industrial process but under milder conditions and without chlorinated solvents researchgate.net. This demonstrates how one-pot approaches can align with the goals of green chemistry.

| Aspect | Traditional Multi-Step Synthesis | One-Pot Synthesis |

|---|---|---|

| Process Flow | Multiple distinct steps with isolation and purification of intermediates (e.g., this compound) google.com. | Sequential reactions in a single reactor without isolating intermediates google.com. |

| Solvent & Reagent Use | Often employs harsh reagents (mineral acids) and hazardous chlorinated solvents google.comresearchgate.net. | Reduces consumption of industrial chemicals and enables the use of safer solvents like methanol google.comresearchgate.net. |

| Efficiency | Longer production cycles and higher energy consumption due to multiple unit operations google.com. | Significantly shortened production cycle and reduced energy consumption google.com. |

| Waste Generation | Generates a larger amount of waste, including by-products from harsh reagents and used solvents google.comnih.gov. | Minimizes waste by improving atom economy and reducing the number of process steps google.cominstituteofsustainabilitystudies.com. |

| Product Quality & Yield | Risk of product degradation during multiple work-up and isolation steps. | Can improve the quality of intermediates and final products, with comparable or improved overall yield google.comresearchgate.net. |

The pharmaceutical industry is increasingly adopting the principles of green chemistry to minimize its environmental footprint, reduce waste, and enhance safety and efficiency instituteofsustainabilitystudies.comjddhs.com. These principles provide a framework for designing chemical processes that are more sustainable. In rifamycin synthesis, these principles are being applied to address long-standing environmental and safety concerns.

A primary focus has been the replacement of hazardous solvents. The industrial-scale oxidation of Rifamycin B to this compound traditionally uses chlorinated solvents and harsh pH conditions researchgate.net. A key green innovation has been the development of a process that avoids these solvents entirely. By employing a buffer/methanol system, the synthesis can be performed under mild conditions, achieving high yields without the use of environmentally damaging chlorinated solvents researchgate.net. This aligns directly with the green chemistry principle of "Safer Solvents and Auxiliaries" nih.govinstituteofsustainabilitystudies.com.

| Green Chemistry Principle | Application in Rifamycin Synthesis | Source |

|---|---|---|

| Prevention | Designing syntheses, such as one-pot processes, to minimize waste generation from the start rather than treating it after creation. | google.cominstituteofsustainabilitystudies.com |

| Atom Economy | Employing synthetic methods that maximize the incorporation of all reagent materials into the final product, reducing by-products. One-pot synthesis contributes to this goal. | google.cominstituteofsustainabilitystudies.com |

| Less Hazardous Chemical Syntheses | Moving away from harsh mineral acids and strong oxidizers where possible. | google.com |

| Safer Solvents and Auxiliaries | Replacing chlorinated solvents with a more benign buffer/methanol system in the oxidation of Rifamycin B to this compound. | researchgate.net |

| Reduce Derivatives | Using one-pot approaches to avoid the unnecessary isolation and protection of intermediate compounds like this compound, thus reducing steps and material consumption. | google.comnih.gov |

Structure Activity Relationship Sar Studies of Rifamycin S Derivatives

Identification of Essential Pharmacophoric Elements

The fundamental structure of rifamycin (B1679328) S contains several key functionalities that are indispensable for its biological activity. These elements are primarily involved in forming critical hydrogen bonds with the RNAP enzyme, thereby ensuring a stable drug-target complex.

Role of Oxygenated Substituents on the Aromatic System (C1 and C8)

The oxygenated substituents at positions C1 and C8 of the naphthoquinone core are paramount for the antibacterial action of rifamycin S derivatives. mdpi.comnih.govacs.org These two oxygen atoms are integral to the pharmacophore, acting as key hydrogen bond acceptors in the interaction with the RNAP binding pocket. nih.govnih.gov Specifically, the oxygen at C1 and the hydroxyl group at C8 engage in hydrogen bonding with amino acid residues of the β-subunit of RNAP. nih.gov Any modification or removal of these oxygenated functions results in a significant loss of activity, underscoring their essential role in anchoring the molecule to its target. The specific spatial arrangement of these oxygen atoms is critical for the formation of these hydrogen bonds with the enzyme. acs.orgnih.gov

Significance of Free Hydroxyl Groups on the Ansa Chain (C21 and C23)

Equally critical to the pharmacophore are the free hydroxyl groups located at positions C21 and C23 on the ansa chain. mdpi.comresearchgate.net These groups participate in essential hydrogen bonding interactions with the RNAP, further stabilizing the rifamycin-RNAP complex. nih.govnih.gov The antibacterial action of rifamycin is known to be lost if either of these hydroxyl groups is substituted and no longer available for enzyme inhibition. mdpi.comresearchgate.net Structural studies have revealed that the hydroxyls at C21 and C23 are involved in hydrogen bonds with conserved regions of the RNAP β-subunit. nih.gov While both are crucial, some evidence suggests that modifications at C21 might be slightly better tolerated than at C23. Nevertheless, the general consensus is that the presence of unsubstituted hydroxyl groups at both C21 and C23 is a prerequisite for potent antibacterial activity. mdpi.com

Impact of C3 Modifications on Biological Activity

The C3 position of the this compound aromatic ring has been a major focus for the synthesis of semi-synthetic derivatives, as modifications at this site can significantly modulate the biological activity and pharmacokinetic properties of the parent compound.

Ansa Bridge Conformation and Requirements for RNAP Binding

Flexibility and Rigidity of the Macrocyclic Structure

The seventeen-membered ansa chain of this compound is a defining feature that bridges the naphthalene (B1677914) core. mdpi.com Its flexibility and the resulting conformational rigidity are crucial determinants of biological activity. While a certain degree of flexibility is necessary, the conformation of the middle part of the ansa chain is particularly essential for activity against DNA-dependent RNA polymerase. elsevierpure.comnih.gov Studies on various rifamycin derivatives have shown that this part of the macrocycle must adopt a specific orientation for effective binding to the RNAP. nih.gov

Molecular Rearrangements to Active Conformations

Rifamycins (B7979662) can exist in different conformational states, not all of which are active. The ability of an inactive conformer to rearrange into the active conformation is a critical factor for its antibiotic efficacy. acs.orgnih.gov X-ray diffraction studies of numerous rifamycins have helped define the structural parameters that distinguish between active and inactive conformations. acs.orgnih.gov

Two potential mechanisms have been described that allow for the conversion of inactive conformations into active ones. acs.orgnih.gov These rearrangements involve overcoming an energy barrier. For example, molecular mechanics calculations for Rifamycin O, which exists in a sterically constrained, inactive conformation in its solid state, show that a significant amount of energy (approximately 15 kcal/mol) is required for it to adopt the active conformation. acs.orgnih.gov This suggests that the observed activity of such compounds might be due to either this conformational activation or a chemical modification that occurs before reaching the enzyme target. acs.orgnih.gov The methyl group at C34 has been identified as playing a key role in determining the geometry of the pharmacophore and influencing these conformational rearrangements. acs.orgnih.gov

Computational and Spectroscopic Approaches in SAR Elucidation

Modern drug discovery heavily relies on a combination of computational and spectroscopic methods to elucidate the complex structure-activity relationships of molecules like this compound. These techniques provide detailed insights at the atomic level, guiding the rational design of more potent and specific derivatives.

Density Functional Theory (DFT) Calculations and Molecular Mechanics

Computational chemistry provides powerful tools for understanding the structural and electronic properties of rifamycins. Molecular mechanics is particularly useful for studying the energy involved in conformational changes, such as the rearrangement from an inactive to an active state. acs.orgnih.gov These calculations can quantify the energy barriers between different conformers, helping to explain the relative activities of different derivatives. acs.orgnih.gov

Density Functional Theory (DFT) has become an essential method for investigating the electronic structure of drug molecules. nih.gov DFT calculations are used to optimize molecular geometries, calculate vibrational frequencies, and determine various electronic parameters that influence drug-receptor interactions. nih.govnih.govresearchgate.net For rifamycin derivatives, DFT has been employed to visualize molecular structures and analyze properties that correlate with their biological activity. nih.gov The combination of DFT with a Polarizable Continuum Model (PCM) can also account for solvent effects, providing a more accurate representation of the molecule's behavior in a biological environment. nih.gov These computational approaches are critical for building predictive SAR models and understanding the nuanced interactions between rifamycin derivatives and their target enzyme. nih.govcup.edu.in

| Computational Method | Application in this compound SAR | Key Findings |

| Molecular Mechanics | Calculating the energy required for conformational rearrangements. | Quantified the ~15 kcal/mol energy barrier for Rifamycin O to convert from an inactive to an active conformation. acs.orgnih.gov |

| Density Functional Theory (DFT) | Visualizing molecular structures and calculating electronic properties. | Used to determine optimized geometries and chemical shifts, aiding in the structural confirmation of new derivatives. nih.govnih.gov |

Nuclear Magnetic Resonance (NMR) and X-ray Crystallography in Structural Analysis

The precise three-dimensional structure of this compound and its derivatives is fundamental to understanding their SAR, and this information is primarily obtained through NMR spectroscopy and X-ray crystallography. nih.govresearchgate.net

X-ray crystallography provides a static, high-resolution picture of the molecule's conformation in the solid state. researchgate.netsaromics.com It has been instrumental in defining the structural features of both active and inactive rifamycins, confirming proposed chemical structures, and revealing detailed intermolecular interactions within the crystal lattice. acs.orgmdpi.comnih.govresearchgate.net Crystal structures of rifamycins complexed with RNA polymerase have been particularly insightful, showing precisely how the antibiotic binds to its target and physically obstructs the RNA exit channel. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of molecules in solution, which can be more representative of the physiological environment. nih.govacs.org 1D and 2D NMR experiments (such as COSY, HSQC, and HMBC) are used to assign the proton (¹H) and carbon (¹³C) signals and elucidate the connectivity of the molecule. nih.govresearchgate.neted.ac.uknih.gov NMR studies have been crucial for determining the solution conformation of this compound and its derivatives, providing data that complements the solid-state information from X-ray crystallography. nih.govacs.orgbiorxiv.org The synergy between NMR experimental data and DFT calculations of chemical shifts has proven to be a particularly effective strategy for the unambiguous structural determination of complex rifamycin derivatives. nih.gov

| Spectroscopic Technique | Information Provided | Contribution to SAR |

| X-ray Crystallography | High-resolution 3D structure in the solid state. | Defines the precise atomic coordinates, confirms stereochemistry, and reveals the binding mode to RNA polymerase. acs.orgnih.govmdpi.comnih.gov |

| Nuclear Magnetic Resonance (NMR) | 3D structure and conformation in solution. | Determines the molecule's dynamic structure in a more biologically relevant state and confirms chemical structures of new derivatives. nih.govacs.orgresearchgate.net |

Mechanisms of Biological Resistance to Rifamycin S Analogs

Enzymatic Inactivation of Rifamycins (B7979662)

Beyond target modification, bacteria employ various enzymatic mechanisms to directly modify and inactivate rifamycins. acs.orgsci-hub.sepnas.orgmicrobiologyresearch.orgrcsb.orgmdpi.comresearchgate.netnih.govpnas.orgbiorxiv.org These enzymes chemically alter the ansa polyketide bridge of rifamycins, which is crucial for their interaction with the RNAP β-subunit, thereby attenuating their affinity for the target. pnas.orgpnas.org Three primary group transfer mechanisms have been described: phosphorylation, ADP ribosylation, and glycosylation. acs.orgsci-hub.sepnas.orgmicrobiologyresearch.orgmdpi.comresearchgate.netnih.govpnas.orgbiorxiv.org

Rifamycin (B1679328) phosphotransferases (RPH) represent a family of enzymes that confer antibiotic resistance by phosphorylating rifamycins. pnas.orgnih.govciteab.comoup.comnih.govresearchgate.netlabsolu.ca Unlike typical antibiotic resistance kinases that transfer the γ-phosphate of ATP, RPHs are ATP-dependent dikinases. acs.orgsci-hub.senih.gov These enzymes transfer the β-phosphate of ATP to the C21 hydroxyl group of the rifamycin ansa bridge. acs.orgsci-hub.senih.govpnas.orgresearchgate.net This phosphorylation modifies a critical group involved in RNA polymerase binding, which subsequently blocks productive complex formation between the antibiotic and its target, leading to inactivation. acs.orgsci-hub.sepnas.org RPH orthologs are widespread in both environmental and pathogenic bacteria, including Bacillus cereus and Listeria monocytogenes, and can confer high-level resistance to various clinically used rifamycin antibiotics. pnas.orgnih.govthewrightlab.com Structural studies of RPH from Listeria monocytogenes (RPH-Lm) have revealed a complex mechanism involving three domains: two substrate-binding domains (ATP-grasp and rifamycin-binding) and a smaller phosphate-carrying His swivel domain that transits between the substrate-binding sites during catalysis. pnas.orgnih.govthewrightlab.com

ADP-ribosyltransferases (Arr enzymes) are another class of enzymes that inactivate rifamycins through a group transfer mechanism. acs.orgsci-hub.sepnas.orgmicrobiologyresearch.orgmdpi.comnih.govwikipedia.orgresearchgate.netnih.govpnas.orglabsolu.caasm.orgnih.govbiorxiv.orgresearchgate.net These enzymes catalyze the transfer of an ADP-ribose moiety from NAD+ to the rifamycin molecule. acs.orgsci-hub.semdpi.comresearchgate.netnih.govnih.govbiorxiv.org Specifically, ADP-ribose is transferred to the hydroxyl group linked to the C23 position of the rifamycin's ansa bridge. acs.orgsci-hub.se This modification sterically blocks the productive interaction of the rifamycin with RNA polymerase, thereby inactivating the antibiotic. acs.orgsci-hub.se Arr enzymes are found in various bacterial species, including Mycobacterium smegmatis, Pseudomonas aeruginosa, and Mycobacteroides abscessus, and can be associated with mobile genetic elements, facilitating the spread of resistance. asm.orgnih.govbiorxiv.org The clinical utility of rifamycins against non-tuberculous mycobacterial (NTM) diseases is often limited by this intrinsic resistance mechanism. asm.org

Glycosyltransferases also contribute to enzymatic rifamycin inactivation. acs.orgsci-hub.sepnas.orgciteab.comresearchgate.netnih.govpnas.org Similar to ADP-ribosyltransferases, these enzymes modify the C23 hydroxyl group of rifamycins. acs.orgsci-hub.se They achieve this by transferring a glucose moiety from a donor molecule, such as UDP-glucose, to the antibiotic. acs.orgsci-hub.se This glycosylation alters the chemical structure of the rifamycin, preventing its effective binding to the RNA polymerase and thus leading to antibiotic resistance. pnas.org

Monooxygenases (e.g., Rox Enzymes, Rifamycin Oxidase)

One prominent enzymatic resistance mechanism involves monooxygenases, specifically the Rifamycin Oxidase (Rox) enzymes. Rox enzymes are a class A flavoprotein monooxygenase found in various environmental bacteria, including Streptomyces venezuelae, and are known to inactivate a broad spectrum of rifamycin antibiotics. mcmaster.canih.govresearchgate.net These enzymes catalyze the monooxygenation of the rifamycin molecule at the 2-position of its naphthyl group. mcmaster.canih.govresearchgate.net This hydroxylation leads to a subsequent ring opening and linearization of the antibiotic structure. mcmaster.canih.govresearchgate.net The critical consequence of this modification is that the rifamycin molecule loses its characteristic basket-like three-dimensional conformation, which is essential for its binding to the RNA exit tunnel of the bacterial RNA polymerase (RpoB). mcmaster.canih.govresearchgate.net By altering the antibiotic's structure, Rox enzymes effectively prevent its interaction with the target, thereby conferring resistance. mcmaster.canih.gov Intriguingly, even rifamycin-producing organisms encode Rox homologs, suggesting a self-resistance mechanism to protect themselves from their own antimicrobial compounds. frontiersin.org Rifamycin monooxygenases are FAD-dependent enzymes that specifically hydroxylate the naphthoquinone core of rifamycins. sci-hub.se

Efflux Pump Systems and Permeability Barriers

Bacteria employ efflux pump systems and permeability barriers as crucial defense mechanisms against rifamycin S and other antibiotics. Permeability barriers, such as the lipid-rich cell wall and the presence of mycolic acids in bacteria like Mycobacterium tuberculosis, intrinsically reduce the intracellular accumulation of antibiotics by limiting their entry. frontiersin.org This physical barrier can act as a first line of defense, hindering the initial access of antimicrobial agents. frontiersin.org

Efflux pumps are active transport proteins embedded in the bacterial membrane that actively extrude antibiotics from the cell's interior to the exterior, thereby maintaining a low intracellular drug concentration below therapeutic levels. mdpi.comnih.gov These systems are energy-dependent and can confer resistance to a wide range of structurally diverse compounds, including rifamycins. mdpi.comnih.gov Five major families of efflux pumps have been identified in prokaryotes: ATP-binding cassette (ABC) transporters, Small Multidrug Resistance (SMR) family, Multidrug and Toxin Extrusion (MATE) family, Major Facilitator Superfamily (MFS), and Resistance-Nodulation-Cell Division (RND) family. mdpi.com In Gram-negative bacteria, RND pumps, such as AcrB in Escherichia coli, are particularly significant as they form tripartite complexes that span both the inner and outer membranes, directly expelling drugs into the external medium. nih.govasm.orgoup.com Efflux pumps often act synergistically with permeability barriers to enhance resistance. frontiersin.orgmdpi.comasm.orgoup.com For instance, the overproduction of efflux pumps can be coupled with a decreased expression of porins (channels for hydrophilic molecule uptake), further limiting antibiotic influx. oup.com Studies have shown that efflux pump activity is an intrinsic characteristic of both susceptible and drug-resistant bacterial strains, contributing significantly to antibiotic resistance. frontiersin.org

Novel Resistance Mechanisms: Target Protection Proteins (e.g., HelR)

Beyond enzymatic modification and efflux, a novel and intriguing resistance mechanism involves target protection proteins. A notable example is the helicase-like protein HelR, identified in Streptomyces venezuelae and widely distributed among Actinobacteria, including various opportunistic mycobacterial pathogens. biorxiv.orgnih.govresearchgate.net Unlike other resistance mechanisms that inactivate the antibiotic, HelR confers broad-spectrum rifamycin resistance by directly protecting the bacterial RNA polymerase (RNAP), which is the target of rifamycins. biorxiv.orgresearchgate.netresearchgate.net

HelR functions by forming a complex with RNAP in vivo and actively rescuing transcription inhibition caused by rifamycins in vitro. biorxiv.orgresearchgate.net This protection is achieved through an ATP-dependent mechanism where HelR displaces rifamycin molecules from the RNAP. biorxiv.orgnih.govresearchgate.net By physically removing or preventing the binding of the antibiotic to its target, HelR enables the bacterial RNA polymerase to resume its function, thereby allowing the bacterium to evade the toxic effects of rifamycins. biorxiv.orgresearchgate.net The expression of HelR-encoding genes is controlled by a cis-acting rifamycin-associated element (RAE), indicating a regulated response to the presence of these antibiotics. biorxiv.orgresearchgate.net The discovery of HelR represents a new paradigm in antibiotic resistance, highlighting a mechanism that does not involve antibiotic modification but rather direct target safeguarding. biorxiv.orgnih.govresearchgate.net

Analytical Methodologies for Rifamycin S and Its Derivatives in Research

Spectrometric Techniques

Spectrometric techniques are widely utilized due to their versatility and ability to provide detailed information about the chemical structure and concentration of compounds.

UV-Vis spectrometry is a routinely used method for the analysis of rifamycins (B7979662), including Rifamycin (B1679328) S and its derivatives, owing to its simplicity and the relatively low cost of instrumentation mdpi.com. This technique relies on the absorption of ultraviolet or visible light by the chromophores present in the rifamycin molecule. For instance, rifampicin (B610482), a derivative of rifamycin SV, exhibits characteristic absorbance maxima, such as at 337 nm in methanol (B129727) ajpamc.com. The principle of additive absorbance in mixtures at any given wavelength allows for the determination of rifamycins in the presence of other drugs without extensive pretreatment mdpi.com. The "zero-crossing" method, which utilizes first-order derivative spectra, can also be applied for the determination of rifampicin at the zero-crossing point of coexisting analytes, where it shows a linear dependence of absorbance change on concentration mdpi.com.

For example, rifaximin (B1679331), another rifamycin derivative, has been studied using UV spectrophotometry, showing maximum absorption at wavelengths such as 439 nm in 0.1N HCl (pH 1.2), 440 nm in Phosphate (B84403) buffer (pH 6.8), and 433 nm in Phosphate buffer (pH 7.4) jddtonline.info. These studies demonstrate that the drug adheres to Beer-Lambert's law within specific concentration ranges, indicating the method's linearity and applicability for quantitative estimation jddtonline.info.

Here's a summary of typical UV-Vis absorption data for rifamycin derivatives:

| Compound (Derivative of Rifamycin) | Solvent/pH Condition | Maximum Absorbance Wavelength (λmax) | Reference |

| Rifampicin | Methanol | 337 nm | ajpamc.com |

| Rifaximin | 0.1N HCl (pH 1.2) | 439 nm | jddtonline.info |

| Rifaximin | Phosphate buffer (pH 6.8) | 440 nm | jddtonline.info |

| Rifaximin | Phosphate buffer (pH 7.4) | 433 nm | jddtonline.info |

Luminescence methods, including chemiluminescence and fluorescence, are also employed for the analysis of rifamycin antibiotics mdpi.comcncb.ac.cnnih.gov. These techniques offer high sensitivity and selectivity, making them valuable for trace analysis. Fluorescence-based methods, in particular, have been utilized to quantify rifampicin in various matrices, including capsules researchgate.net. The efficiency of fluorescence quenching can be influenced by the bulkiness of substituents on rifamycins, which can be observed in interactions with serum albumins researchgate.net. This indicates the potential of luminescence methods not only for quantification but also for studying molecular interactions.

Infrared (IR) spectroscopy is a powerful tool for structural elucidation and identification of rifamycins, including Rifamycin S mdpi.comnih.govresearchgate.net. IR spectra provide characteristic absorption bands corresponding to the functional groups present in the molecule. For instance, studies on rifamycin O, an oxidation product of rifamycin B, have utilized solution IR spectroscopy to understand its structure and conformational properties acs.org. Similarly, the IR spectra of 3-nitro-rifamycin S have been reported with specific absorption bands, indicating the presence of various functional groups such as hydroxyl, carbonyl, and nitro groups google.com. Fourier-transformed infrared spectroscopy (FTIR) has also been used to characterize the solid-state properties of rifampicin, including different polymorphic forms researchgate.net.

Typical IR absorption bands for rifamycins can be observed in regions characteristic of their functional groups. For example, 3-nitro-rifamycin S exhibits bands at 3350 cm⁻¹ (hydroxyl), 1740 cm⁻¹ and 1705 cm⁻¹ (carbonyls), 1630 cm⁻¹ and 1605 cm⁻¹ (aromatic/conjugated systems), 1550 cm⁻¹ (nitro), and others, providing a unique spectral fingerprint google.com.

Electrochemical Methods and Biosensors

Electrochemical methods offer sensitive and rapid detection capabilities for electroactive compounds like rifamycins. The presence of electroactive functional groups, such as phenolic hydroxyl groups in positions 1, 4, and 8, allows rifamycins to undergo electrochemical oxidation or reduction at appropriate (bio)sensors mdpi.com.

Voltammetric techniques, such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV), are extensively used for the analysis of this compound and its derivatives mdpi.comnih.govturkjps.orgcapes.gov.brresearchgate.netresearchgate.net. These methods involve applying a varying potential to an electrode and measuring the resulting current, providing information about redox processes.

Adsorptive Stripping Voltammetry (AdSV) : This technique significantly enhances sensitivity by preconcentrating the analyte on the electrode surface before the voltammetric scan nih.govcapes.gov.brresearchgate.netresearchgate.net. Adsorptive stripping voltammetry has been successfully applied for the quantification of rifamycin SV and rifampicin using renewable pencil graphite (B72142) electrodes (PGEs) nih.gov. The oxidation process of these compounds at PGEs forms the basis for sensitive, accurate, and rapid quantification nih.gov.

Electrode Materials : Various electrode materials have been explored for rifamycin analysis. Mercury electrodes (e.g., dropping mercury electrode (DME), static mercury drop electrode (SMDE), hanging mercury drop electrode (HMDE)) were historically used to investigate rifampicin's cathodic behavior mdpi.com. However, due to mercury toxicity, solid bare electrodes like glassy carbon electrodes (GCE), carbon paste electrodes (CPE), and disposable PGEs are now commonly employed mdpi.com. Modified electrodes, often incorporating nanomaterials like multi-walled carbon nanotubes (MWCNTs), can further improve sensitivity and selectivity mdpi.comturkjps.org.

Redox Processes : Rifampicin and rifamycin SV exhibit reversible redox processes at carbon paste electrodes, attributed to the oxidation of their 6,9-dihydroxynaphthalene moiety to the corresponding naphthoquinone capes.gov.brresearchgate.net. This redox behavior is exploited as an analytical signal for developing voltammetric methods capes.gov.brresearchgate.net. The anodic process of rifampicin, for instance, has been characterized as irreversible and diffusion-controlled turkjps.org.

Here's a table summarizing detection limits for some voltammetric methods:

| Compound | Voltammetric Technique | Electrode Type | Limit of Detection (LOD) | Reference |

| Rifamycin SV | Differential Pulse Adsorptive Stripping Voltammetry (DPASV) | Pencil Graphite Electrode | 6.0 × 10⁻⁸ mol/L | nih.gov |

| Rifamycin SV | Square Wave Adsorptive Stripping Voltammetry (SWAdSV) | Carbon Paste Electrode | 1.233 × 10⁻⁸ mol/L | researchgate.net |

| Rifampicin | Differential Pulse Adsorptive Stripping Voltammetry (DPASV) | Pencil Graphite Electrode | 1.3 × 10⁻⁸ mol/L | nih.gov |

| Rifampicin | Differential Pulse Adsorptive Stripping Voltammetry (DPASV) | Carbon Paste Electrode | 6.135 × 10⁻⁹ mol/L | researchgate.net |

| Rifampicin | Square Wave Adsorptive Stripping Voltammetry (SWV) | MWCNT-modified GCE | 0.03 μM | researchgate.net |

Amperometric and potentiometric methods, often integrated with biosensors, provide additional avenues for rifamycin analysis mdpi.comnih.gov. Amperometry involves measuring the current generated at a constant potential due to an electrochemical reaction, while potentiometry measures the potential difference between two electrodes under zero current conditions.

Biosensors, which combine a biological recognition element with a transducer, are particularly promising for the selective and sensitive detection of rifamycins in complex matrices mdpi.com. For example, a microfluidic electrochemical biosensor has been described for monitoring antibiotic levels in various biological matrices mdpi.com. Rifampicin's electrochemical behavior has also been leveraged for its use as a mediator in the reduction of hydrogen peroxide, enabling amperometric detection mdpi.com. The development of such biosensors is crucial for applications like therapeutic drug monitoring, where rapid and simple analytical methods are required mdpi.comnih.gov.

Chromatographic Separations

Chromatographic techniques are indispensable for the analysis of this compound and its derivatives, enabling the separation, identification, and quantification of these compounds in various research contexts.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the purity assessment and quantification of this compound and its related substances. This method offers precision, accuracy, and reproducibility, making it suitable for quality control and research applications.

In HPLC, reversed-phase C18 columns are commonly employed for the separation of rifamycins. researchgate.netakjournals.com Mobile phases typically consist of mixtures of organic solvents (e.g., methanol, acetonitrile) and aqueous buffers (e.g., potassium dihydrogen phosphate solution, ammonium (B1175870) acetate (B1210297), or acetic acid). researchgate.netakjournals.comamazonaws.comijpsonline.com Detection is often performed using ultraviolet (UV) or photodiode array (PDA) detectors at specific wavelengths, such as 254 nm or 342 nm, where rifamycins exhibit strong absorbance. researchgate.netakjournals.comresearchgate.netresearchgate.net

For instance, a method for determining rifamycin sodium and related substances utilized an Alltech Alltima C18 column with a mobile phase comprising methanol, acetonitrile, 0.075 mol/L potassium dihydrogen phosphate solution, and 1.0 mol/L citric acid (33:33:31:4). This method demonstrated linearity in the range of 0.01 mg/mL to 4.5 mg/mL, with high precision (0.2%) and accuracy (average recovery of 99.7%). researchgate.net Another HPLC-PDA method for rifampicin and its major metabolite, 25-O-desacetyl rifampicin (25ODESRIF), achieved successful separation on a C-18 Phenomenex Luna column using a mobile phase of water and methanol, with detection at 254 nm. This method showed linearity (R² = 0.995) for both compounds in the range of 0–200 μM. akjournals.com

HPLC is also crucial for monitoring the conversion of rifamycin B to rifamycin O and subsequently to this compound in synthesis processes. amazonaws.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem variant, LC-MS/MS, provide enhanced sensitivity and specificity for the identification and quantification of this compound and its derivatives, particularly in complex matrices or for trace analysis. researchgate.netoup.commdpi.comiosrjournals.orgnih.govnih.govmdpi.com LC-MS couples the separation power of liquid chromatography with the high sensitivity and structural information provided by mass spectrometry.

Electrospray ionization (ESI) is a common ionization technique used with LC-MS for rifamycins, yielding significant [M+H]+ or [M+Na]+ ions. oup.comiosrjournals.org For example, a study characterizing rifampicin, rifamycin SV, and rifamycin B using electrospray mass spectrometry showed strong [M+H]+ ions for rifampicin (m/z = 823) and rifamycin B (m/z = 756). Rifamycin SV generated an [M+H]+ ion at m/z = 698, with a base peak at m/z = 666 attributed to the [M+H-CH3OH]+ ion. oup.com

LC-MS/MS methods are developed for highly sensitive quantification, such as determining genotoxic impurities like 1-methyl-4-nitrosopiperazine (B99963) (MNP) in rifampicin products. mdpi.comresearchgate.net These methods often involve protein precipitation for sample preparation and utilize multiple reaction monitoring (MRM) mode for quantification. iosrjournals.orgnih.govnih.govacs.org For instance, a validated LC-MS/MS method for rifaximin in human plasma used a Gemini C18 column with acetonitrile/10 mM ammonium formate (B1220265) as the mobile phase, achieving a lower limit of quantification of 10 pg/mL. iosrjournals.org Another fast LC-MS/MS method for rifampicin in human plasma employed a core-shell Kinetex C18 column and achieved linearity over a wide range of 5-40000 µg/L, suitable for pharmacokinetic studies. nih.gov

LC-MS/MS is also applied for the detection of rifamycin residues in food products of animal origin, demonstrating good specificity, sensitivity (LOD and LOQ of 5 µg/kg and 10 µg/kg, respectively), and accuracy in various tissues. mdpi.com

Thermal Analysis Techniques in Solubility and Crystallization Studies

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are crucial for understanding the physicochemical properties, including solubility and crystallization behavior, of pharmaceutical compounds like this compound and its derivatives. scielo.brscielo.bresciinfo.comiajps.comnih.govnih.govresearchgate.netacs.org These techniques provide insights into polymorphic forms, thermal stability, melting points, and phase transitions, which are critical for drug development and formulation.

While specific detailed research findings on this compound directly using DSC/TGA for solubility and crystallization are less extensively detailed in the provided snippets, studies on related rifamycins, such as rifampicin and rifaximin, illustrate the application of these techniques. scielo.brscielo.bresciinfo.comiajps.comnih.govnih.gov

For example, studies on rifampicin polymorphs (forms I and II) using DSC and TGA revealed distinct thermal behaviors. Polymorph I, the most thermally stable form, showed thermal decomposition around 245 °C without fusion. Polymorph II exhibited an endothermic event (Tpeak = 193.9 °C) followed by an exothermic event (Tpeak = 209.4 °C), attributed to melting and subsequent recrystallization into form I. scielo.brscielo.br These differences in thermal stability and polymorphic transitions can significantly influence solubility and dissolution rates. scielo.br

In the context of rifaximin, DSC and TGA have been used to characterize different polymorphic forms obtained through crystallization processes. esciinfo.comnih.gov The thermal behavior of pure rifaximin was found to be diverse and dependent on experimental conditions. esciinfo.com These studies are vital for identifying the most suitable polymorphic form based on its dissolution rate and bioavailability. esciinfo.comnih.gov

For this compound itself, research has focused on its solubility in various solvents and the optimization of its crystallization process. The solubility of this compound in isopropanol, butyl acetate, and their mixed solvents increases with increasing temperature. researchgate.netacs.orgacs.org In mixed solvents, solubility initially increases and then decreases with increasing butyl acetate content, reaching a maximum when the proportion of butyl acetate is 0.8–0.9. researchgate.netacs.org Thermal analytic methods have been used to measure the supersolubility data of this compound. researchgate.netacs.org

Thermodynamic parameters, such as dissolution enthalpy and Gibbs free energy, derived from studies using the van't Hoff equation, indicate that the dissolving process of this compound is endothermic and nonspontaneous. researchgate.netacs.org Optimization of the crystallization process for this compound, based on thermodynamic research, has shown that specific conditions (e.g., butyl acetate content, cooling rate, stirring rate, final crystallization temperature, and aging time) can significantly improve the purity and crystalline yield of this compound crystals. researchgate.netacs.org

Table 1: Solubility of this compound in Isopropanol and Butyl Acetate acs.org

| Solvent | Temperature Range (K) | Solubility Trend with Temperature |

| Isopropanol | 283.15–323.15 | Increases |

| Butyl Acetate | 283.15–323.15 | Increases |

Table 2: Optimized Crystallization Conditions for this compound acs.org

| Parameter | Optimal Value | Resulting Purity | Crystalline Yield |

| Vbutyl acetate:Vmixed solvent | 0.04 | 98.5% | 89.6% |

| Cooling Rate | 0.1 K/min | ||

| Stirring Rate | 150 rpm | ||

| Final Crystallization Temperature | 283.15 K | ||

| Aging Time | 8 h |

These thermal and solubility studies are vital for optimizing crystallization processes, controlling polymorphic forms, and ultimately improving the quality and properties of this compound and its derivatives for research and potential pharmaceutical applications.

Rifamycin S and Analogs As Biochemical Probes

Probing RNA Polymerase Function and Transcription Processes

Rifamycin (B1679328) S, along with other rifamycins (B7979662) like rifampicin (B610482), functions by irreversibly binding to the β-subunit of bacterial DNA-dependent RNA polymerase (RNAP), thereby inhibiting bacterial RNA synthesis. mims.comnih.govresearchgate.net This inhibition occurs at the very early stages of transcription, specifically by blocking the elongation of nascent RNA products beyond 2-3 nucleotides. nih.govnih.govresearchgate.net This specific mode of action makes Rifamycin S an indispensable probe for studying the intricacies of bacterial transcription.

Researchers utilize this compound to:

Elucidate RNAP mechanism: By observing the effects of this compound binding on RNAP activity, scientists can gain insights into the conformational changes and catalytic steps involved in RNA synthesis. The drug binds to a site adjacent to the RNAP active center, sterically preventing the exit of the growing RNA transcript. nih.govbiorxiv.org

Map active sites and binding pockets: The high-affinity binding of rifamycins to bacterial RNAP allows for the identification and characterization of critical regions within the enzyme essential for its function. nih.gov

Differentiate prokaryotic and eukaryotic RNAPs: The selective inhibition of bacterial RNAP by rifamycins, with minimal effect on eukaryotic RNAP, highlights the biochemical differences between these enzymes, making rifamycins useful for studying bacterial processes without interfering with host cell transcription. nih.govtechnologynetworks.com

Table 1: Key Characteristics of Rifamycin's Interaction with RNA Polymerase

| Characteristic | Description | Reference |

| Target Enzyme | Bacterial DNA-dependent RNA Polymerase (RNAP) | mims.comnih.govresearchgate.net |

| Binding Site | β-subunit of RNAP, adjacent to the active center | nih.govbiorxiv.org |

| Mechanism of Inhibition | Steric occlusion, blocking RNA transcript elongation beyond 2-3 nucleotides | nih.govresearchgate.netbiorxiv.org |

| Selectivity | Highly selective for prokaryotic RNAP; minimal effect on eukaryotic RNAP | nih.govtechnologynetworks.com |

| Effect on Transcription | Inhibits early stages of RNA synthesis | nih.govnih.gov |

Investigating Molecular Mechanisms of Antibiotic Resistance

The widespread clinical use of rifamycins has led to the emergence of bacterial resistance, primarily through mutations in the rpoB gene, which encodes the β-subunit of RNAP, leading to decreased antibiotic affinity. nih.govbiorxiv.orgpnas.org However, environmental bacteria exhibit a broader array of resistance mechanisms, including enzymatic modification and inactivation of rifamycins. biorxiv.orgmdpi.com this compound and its derivatives serve as crucial probes to unravel these complex resistance mechanisms.

Research findings indicate:

Target Modification: Point mutations in the rpoB gene are a prevalent mechanism of resistance in mycobacteria, significantly reducing the binding of rifamycins to their target. pnas.orgmdpi.com

Enzymatic Inactivation: Environmental bacteria have developed enzymes that inactivate rifamycins through various modifications, such as glycosylation, ADP-ribosylation, phosphorylation, and hydroxylation. biorxiv.orgpnas.orgmdpi.comfrontiersin.org The presence of a conserved 19-base pair palindromic sequence, termed the rifamycin-associated element (RAE), upstream of these inactivating genes, has been identified and used as a probe to discover new resistance mechanisms. biorxiv.orgpnas.orgnih.gov

Target Protection: An unprecedented ATP-dependent mechanism of rifamycin resistance involves a helicase-like protein, HelR, which forms a complex with RNAP and directly displaces rifamycins from the enzyme, thereby protecting the RNAP target rather than inactivating the antibiotic. biorxiv.org This discovery was facilitated by the use of rifamycin photoprobes. biorxiv.org

Table 2: Mechanisms of Rifamycin Resistance

| Mechanism | Description | Example/Enzyme Class | Reference |

| Target Modification | Amino acid substitutions in RNAP β-subunit (rpoB gene) reduce antibiotic affinity. | Point mutations in rpoB | nih.govbiorxiv.orgpnas.org |

| Enzymatic Inactivation | Enzymes chemically modify and inactivate the rifamycin molecule. | Glycosyltransferases, ADP-ribosyltransferases, Phosphotransferases (e.g., RPH), Monooxygenases (e.g., Rox) | biorxiv.orgpnas.orgmdpi.comfrontiersin.org |

| Target Protection | Proteins bind to RNAP and displace rifamycins, protecting the enzyme. | HelR (helicase-like protein) | biorxiv.org |

| Regulatory Element | A conserved 19-bp palindromic sequence (RAE) controls expression of inactivating genes. | RAE | biorxiv.orgpnas.orgnih.gov |

Structural Biology Studies of Protein-Ligand Interactions

This compound and its analogs are valuable tools in structural biology for investigating protein-ligand interactions, particularly due to their well-defined binding to bacterial RNAP and other proteins. labsolu.cauni.luuni-freiburg.denih.govous-research.noabo.fi Structural studies, often employing techniques like X-ray crystallography, provide atomic-level insights into how these compounds interact with their targets. ous-research.nodrugtargetreview.com

Key applications include:

Determining Binding Modes: Crystallographic studies of RNAP in complex with rifamycins have revealed the precise binding site and the steric occlusion mechanism, where the antibiotic physically prevents the synthesis or retention of short RNA products. nih.govnih.gov

Understanding Structure-Activity Relationships (SAR): By analyzing the binding of various rifamycin analogs, researchers can identify critical functional groups and structural features responsible for their activity and specificity. For example, studies on the Pregnane X Receptor (PXR) revealed that this compound exhibits higher binding affinity than rifampicin due to a more favorable binding position, avoiding clashes with certain protein regions and increasing hydrophobic interactions within the binding pocket. nih.gov

Facilitating Drug Design: The detailed structural information obtained from rifamycin-protein complexes guides the rational design of new antibiotics or modulators with improved efficacy, reduced resistance, or altered specificity. abo.fidrugtargetreview.com

Table 3: Examples of Protein-Ligand Interaction Studies with this compound and Analogs

| Protein Target | Rifamycin Analog | Key Finding/Application | Reference |

| Bacterial RNA Polymerase (RNAP) | This compound, Rifampicin | Elucidation of steric occlusion mechanism; binding to β-subunit. | nih.govnih.govbiorxiv.org |

| Pregnane X Receptor (PXR) LBD | This compound, Rifampicin, 3-formylrifamycin, 3-bromothis compound | This compound shows higher affinity due to favorable binding position and increased hydrophobic interactions. | nih.gov |

Development of Tools for Studying Microbial Physiology and Communication

While the direct use of this compound as a tool for studying microbial physiology and communication is less extensively documented than its role in RNAP and resistance mechanisms, its specific inhibitory action on bacterial transcription indirectly makes it a valuable probe. mims.comoulu.fiukri.org By selectively inhibiting RNA synthesis, researchers can observe downstream effects on bacterial growth, metabolism, and gene expression, providing insights into various physiological processes.

Potential applications and research avenues include:

Gene Expression Studies: this compound can be used to rapidly halt transcription in bacterial cultures, allowing for the analysis of mRNA decay rates, the stability of specific transcripts, and the dynamic regulation of gene expression in response to environmental cues.

Biofilm Formation: As transcription is essential for biofilm development, this compound could be employed to investigate the role of specific transcriptional programs in the initiation, maturation, and dispersal of bacterial biofilms, which are crucial for microbial communication and persistence.

Stress Response Mechanisms: By applying this compound, researchers can induce transcriptional stress and observe the bacterial stress response pathways, including the activation of alternative sigma factors or alarmone synthesis, which are vital for bacterial survival under adverse conditions.

Future Directions in Rifamycin S Research

Rational Design and Synthesis of New Rifamycin (B1679328) S Derivatives to Overcome Resistance

The primary mechanism of resistance to rifamycins (B7979662) in clinical settings involves point mutations in the bacterial RNA polymerase (specifically, the rpoB gene), which reduce the antibiotic's affinity for its target site. rcsb.orgfishersci.comfishersci.be To circumvent this, rational design and synthesis efforts are focused on creating new rifamycin S derivatives. One promising strategy involves altering the ansa-bridge of the rifamycin molecule to overcome enzymatic resistance mechanisms, such as those mediated by ADP-ribosyltransferases (Arr enzymes). guidetoimmunopharmacology.org